Cas no 155545-34-9 (10,7-Metheno-7H-benzocycloundecene-8,13-dione, 3-(acetyloxy)-1,2,3,4,4a,5,6,9,10,11,12,13a-dodecahydro-1,6-dihydroxy-4,4,13a-trimethyl-9-methylene-, (1S,3S,4aR,6R,10R,13aS)- (9CI))
155545-34-9 structure
Product Name:10,7-Metheno-7H-benzocycloundecene-8,13-dione, 3-(acetyloxy)-1,2,3,4,4a,5,6,9,10,11,12,13a-dodecahydro-1,6-dihydroxy-4,4,13a-trimethyl-9-methylene-, (1S,3S,4aR,6R,10R,13aS)- (9CI)
Numero CAS:155545-34-9
MF:C22H30O6
MW:390.470007419586
CID:214109
Update Time:2024-03-01
10,7-Metheno-7H-benzocycloundecene-8,13-dione, 3-(acetyloxy)-1,2,3,4,4a,5,6,9,10,11,12,13a-dodecahydro-1,6-dihydroxy-4,4,13a-trimethyl-9-methylene-, (1S,3S,4aR,6R,10R,13aS)- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 10,7-Metheno-7H-benzocycloundecene-8,13-dione,3-(acetyloxy)-1,2,3,4,4a,5,6,9,10,11,12,13a-dodecahydro-1,6-dihydroxy-4,4,13a-trimethyl-9-methylene-,(1S,3S,4aR,6R,10R,13aS)- (9CI)
- 10,7-Metheno-7H-benzocycloundecene-8,13-dione,3-(acetyloxy)-1,2,3,4,4a,5,6,9,10,11,12,13a-dodecahydro-1,6-dihydroxy-4,4,13a-t
- 10,7-Metheno-7H-benzocycloundecene-8,13-dione,3-(acetyloxy)-1,2,3,4,4a,5,6,9,10,11,12,13a-dodecahydro-1,6-dihydroxy-4,4,13a-trimethyl-9-methylene-,[1S-(1R*,3R*,4aS*,6S*,10S*,13aR*)]-
- Rabdoshikoccin B
- CID 101665686
- 10,7-Metheno-7H-benzocycloundecene-8,13-dione, 3-(acetyloxy)-1,2,3,4,4a,5,6,9,10,11,12,13a-dodecahydro-1,6-dihydroxy-4,4,13a-trimethyl-9-methylene-, (1S,3S,4aR,6R,10R,13aS)- (9CI)
-
- Inchi: 1S/C22H30O6/c1-11-13-6-7-17(25)22(5)16(9-15(24)14(8-13)20(11)27)21(3,4)19(10-18(22)26)28-12(2)23/h8,13,15-16,18-19,24,26H,1,6-7,9-10H2,2-5H3/t13-,15-,16-,18+,19+,22-/m1/s1
- Chiave InChI: SQKIJEMRJCDDMH-MMESEBFASA-N
- Sorrisi: O(C(C)=O)[C@H]1C[C@@H]([C@@]2(C)C(CC[C@H]3C(=C)C(C(=C3)[C@@H](C[C@@H]2C1(C)C)O)=O)=O)O
Proprietà calcolate
- Massa esatta: 390.204
- Massa monoisotopica: 390.204
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 28
- Conta legami ruotabili: 2
- Complessità: 763
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 6
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 101
Proprietà sperimentali
- Densità: 1.23±0.1 g/cm3(Predicted)
- Punto di ebollizione: 558.9±50.0 °C(Predicted)
- pka: 13.00±0.70(Predicted)
10,7-Metheno-7H-benzocycloundecene-8,13-dione, 3-(acetyloxy)-1,2,3,4,4a,5,6,9,10,11,12,13a-dodecahydro-1,6-dihydroxy-4,4,13a-trimethyl-9-methylene-, (1S,3S,4aR,6R,10R,13aS)- (9CI) Letteratura correlata
-
2. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
155545-34-9 (10,7-Metheno-7H-benzocycloundecene-8,13-dione, 3-(acetyloxy)-1,2,3,4,4a,5,6,9,10,11,12,13a-dodecahydro-1,6-dihydroxy-4,4,13a-trimethyl-9-methylene-, (1S,3S,4aR,6R,10R,13aS)- (9CI)) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
CN Fornitore
Grosso
SunaTech Inc.
Membro d'oro
CN Fornitore
Reagenti
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti